An In-Depth Technical Guide to the Physical Properties of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol
An In-Depth Technical Guide to the Physical Properties of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chlorophenyl)-2,2,2-trifluoroethanol is a fluorinated aromatic alcohol of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of the ortho-chlorinated phenyl ring further modulates its electronic and steric properties, making it a valuable building block for synthesizing novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, from reaction optimization and purification to formulation and pharmacokinetic studies. This guide provides a comprehensive overview of the known physical characteristics of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol, supported by experimental data and contextualized with insights into its chemical nature.
Chemical Identity and Molecular Structure
IUPAC Name: 1-(2-chlorophenyl)-2,2,2-trifluoroethanol CAS Number: 344-03-6 Molecular Formula: C₈H₆ClF₃O Molecular Weight: 210.58 g/mol
The molecular structure consists of a trifluoroethanol moiety attached to a benzene ring substituted with a chlorine atom at the ortho position. This structure imparts a unique combination of polarity, due to the hydroxyl and trifluoromethyl groups, and hydrophobicity, from the chlorinated phenyl ring.
Tabulated Physical Properties
A comprehensive search for experimentally determined physical properties of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol reveals a scarcity of publicly available data. Much of the available information is for the related compound 2,2,2-trifluoroethanol or its positional isomers. The table below summarizes the available information.
| Physical Property | Value | Source/Comment |
| Molecular Weight | 210.58 g/mol | Calculated |
| Boiling Point | Predicted: 264.7 °C (537.85 K) | This is a predicted value for the isomeric 1-(3-chlorophenyl)-2,2,2-trifluoroethanol using the Joback method and should be considered as an estimate.[1] |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Expected to be soluble in common organic solvents. | Based on the solubility of the related compound 2,2,2-trifluoroethanol which is soluble in water, ethanol, methanol, and acetone.[2] The aromatic ring in the target molecule will likely decrease water solubility while enhancing solubility in less polar organic solvents. |
Spectroscopic and Analytical Characterization
While extensive physical property data is limited, spectroscopic data is crucial for the identification and characterization of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself. The coupling between the methine proton and the trifluoromethyl group will result in a characteristic quartet. The ¹⁹F NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol would be expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong absorption bands in the 1000-1350 cm⁻¹ region would be indicative of the C-F stretching vibrations of the trifluoromethyl group. Characteristic peaks for the aromatic C-H and C=C bonds, as well as the C-Cl bond, would also be present.
Mass Spectrometry (MS)
Mass spectrometry would show the molecular ion peak (M⁺) at m/z 210, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the trifluoromethyl group or water.
Synthesis and Purification Considerations
The synthesis of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol typically involves the reduction of the corresponding ketone, 1-(2-chlorophenyl)-2,2,2-trifluoroethanone. This transformation can be achieved using various reducing agents, such as sodium borohydride.
Figure 1: General synthesis route for 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol.
Purification of the final product is typically achieved through column chromatography on silica gel, followed by recrystallization or distillation. The choice of purification method will depend on the physical state of the compound at room temperature, which is currently not well-documented.
Safety and Handling
No specific safety data sheet (SDS) for 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol is readily available. However, based on the properties of the related compound 2,2,2-trifluoroethanol and general principles of laboratory safety for chlorinated and fluorinated organic compounds, the following precautions should be taken:
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Toxicity: 2,2,2-Trifluoroethanol is toxic if swallowed or inhaled and causes serious eye damage.[3] Similar toxicity is expected for its chlorinated derivative.
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Flammability: 2,2,2-Trifluoroethanol is a flammable liquid.[3] The flammability of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol should be assumed until experimentally determined.
Experimental Protocol: Determination of Boiling Point
The determination of the boiling point is a fundamental method for characterizing a liquid compound. The following is a generalized protocol for determining the boiling point of a small sample of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol using a micro-boiling point or Siwoloboff method.
Objective: To determine the boiling point of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol at atmospheric pressure.
Materials:
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Sample of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol
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Small test tube (e.g., 75 x 10 mm)
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Capillary tube (sealed at one end)
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Thermometer
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Heating apparatus (e.g., oil bath or heating block)
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Stirring mechanism for the heating bath
Procedure:
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Sample Preparation: Add a small amount (approximately 0.5 mL) of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol to the small test tube.
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Capillary Insertion: Place the capillary tube into the test tube with the open end down.
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Apparatus Setup: Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in the heating bath. The top of the sample should be below the level of the heating fluid.
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Heating: Begin heating the bath slowly while stirring to ensure even heat distribution.
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Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
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Equilibrium: Continue slow heating until a steady and rapid stream of bubbles is observed.
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Boiling Point Determination: Turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
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Repeat: For accuracy, the determination should be repeated at least twice.
Figure 2: Workflow for the determination of boiling point.
Conclusion
While 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol holds promise as a synthetic intermediate, a significant gap exists in the publicly available experimental data for its fundamental physical properties. This guide has compiled the available information and provided context based on related compounds. Further experimental characterization of its melting point, boiling point, density, and solubility is crucial for its widespread and safe adoption in research and development. The protocols and considerations outlined herein provide a framework for researchers to generate this valuable data, contributing to a more complete understanding of this important chemical entity.
References
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ScienceLab.com. (2005, October 10). 2,2,2- Trifluoroethanol MSDS. Retrieved from [Link]
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Chemeurope.com. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]
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PubChem. (n.d.). 1,1-Bis(2-chlorophenyl)-2,2,2-trifluoroethanol. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]
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ResearchGate. (n.d.). Conformation of 2,2,2-Trifluoroethanol and the Solvation Structure of Its 2-Fluoropyridine Clusters. Retrieved from [Link]
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ResearchGate. (n.d.). The real component of the ¹H NMR-spectrum of 2,2,2-trifluoroethanol in.... Retrieved from [Link]
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PubChem. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]
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NIST. (n.d.). Ethanol, 2,2,2-trifluoro-. Retrieved from [Link]
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ATB. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]
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